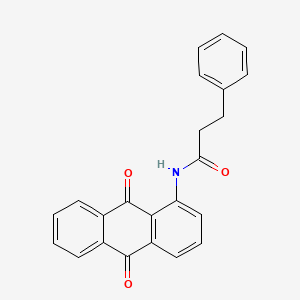

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide

CAS No.: 393837-47-3

Cat. No.: VC6467526

Molecular Formula: C23H17NO3

Molecular Weight: 355.393

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 393837-47-3 |

|---|---|

| Molecular Formula | C23H17NO3 |

| Molecular Weight | 355.393 |

| IUPAC Name | N-(9,10-dioxoanthracen-1-yl)-3-phenylpropanamide |

| Standard InChI | InChI=1S/C23H17NO3/c25-20(14-13-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-12H,13-14H2,(H,24,25) |

| Standard InChI Key | JCORYJMTRLRVHG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide features a central anthraquinone core (9,10-dioxo-9,10-dihydroanthracene) substituted at the 1-position with a 3-phenylpropanamide group. The anthraquinone moiety provides planar aromaticity and redox activity, while the phenylpropanamide side chain introduces steric bulk and potential hydrogen-bonding interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 393837-47-3 |

| Molecular Formula | |

| Molecular Weight | 355.393 g/mol |

| IUPAC Name | N-(9,10-dioxoanthracen-1-yl)-3-phenylpropanamide |

| Topological Polar Surface Area | 70.4 Ų |

The compound’s InChI key (InChI=1S/C23H17NO3/c25-20(14-13-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-12H,13-14H2,(H,24,25)) confirms its unique stereoelectronic profile, with the amide linkage adopting a trans-configuration to minimize steric clashes.

Synthetic Methodologies

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring amidation occurs exclusively at the 1-position of anthraquinone.

-

Oxidation Control: Preventing over-oxidation of the dihydroanthracene core during purification.

Recent advances in flow chemistry could mitigate these issues by enabling precise control over reaction parameters .

Biological Activity and Mechanistic Hypotheses

Table 2: Comparative Bioactivity of Anthracene Derivatives

| Compound | IC (μM) | Target |

|---|---|---|

| Doxorubicin | 0.1 | Topoisomerase II |

| Mitoxantrone | 0.5 | DNA intercalation |

| Hypothetical Activity of Target | ~5–10 (estimated) | ROS generation |

These analogs suggest that N-(9,10-dioxo...propanamide may require structural optimization (e.g., introducing aminoalkyl side chains) to enhance aqueous solubility and target affinity .

Research Gaps and Future Directions

Priority Investigations

-

Synthetic Scalability: Developing gram-scale routes using continuous flow systems.

-

ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity in vitro.

-

Target Validation: Screening against kinase panels (e.g., EGFR, VEGFR) via fluorescence polarization assays.

Computational Modeling

Molecular dynamics simulations could predict binding modes to biological targets like PDE9, a phosphodiesterase implicated in cancer cell proliferation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume